molecular formula C23H32N12O12S3 B606592 Ceftolozane sulfate CAS No. 936111-69-2

Ceftolozane sulfate

Katalognummer B606592
CAS-Nummer: 936111-69-2
Molekulargewicht: 764.76
InChI-Schlüssel: UJDQGRLTPBVSFN-TVNHLQOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin . It is used in combination with tazobactam for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients . The infections include complicated intra-abdominal infections in combination with metronidazole, complicated urinary tract infections, and hospital-acquired pneumonia .


Molecular Structure Analysis

The chemical formula of Ceftolozane is C23H30N12O8S2 . The molecular weight is 666.69 g/mol . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Ceftolozane belongs to the cephalosporin class of antibacterial drugs . It exerts antibacterial effects by preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . It displays increased activity against Gram-negative bacilli, including those that harbor classical β-lactamases .


Physical And Chemical Properties Analysis

Ceftolozane has a chemical formula of C23H31N12O12S3 and a molecular weight of 763.750 . The elemental analysis shows that it contains C (36.17%), H (4.09%), N (22.01%), O (25.14%), and S (12.59%) .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Complicated Urinary Tract Infections (cUTIs) and Intra-abdominal Infections (cIAIs) : Ceftolozane/tazobactam is effective in treating cUTIs and cIAIs, displaying potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains (Zhanel et al., 2013).

  • Activity Against Multidrug-Resistant P. aeruginosa : Ceftolozane/tazobactam has been observed to retain activity against resistant P. aeruginosa, offering an advantage over traditional treatments like polymyxins or aminoglycosides (Pogue et al., 2020).

  • Pharmacokinetics and Safety in Various Patient Populations : The pharmacokinetics of ceftolozane/tazobactam have been characterized in healthy volunteers, subjects with varying degrees of renal function, and patients with bacterial infections, indicating its broad applicability and safety profile (Chandorkar et al., 2014).

  • Efficacy Against ESBL-producing Strains : The combination with tazobactam extends ceftolozane's spectrum against ESBL-producing Gram-negative bacilli and some anaerobic species (Zhanel et al., 2013).

  • Dosage Adjustment in Renal Impairment : Ceftolozane/tazobactam may require dose adjustments in patients with renal impairment, as highlighted in studies examining its pharmacokinetics and safety in such populations (Chandorkar et al., 2014).

  • Pediatric Applications : Though primarily studied in adults, there is emerging evidence for the use of ceftolozane/tazobactam in pediatric patients, particularly for treating Pseudomonas infections in children with cystic fibrosis (Garazzino et al., 2020).

Safety And Hazards

Ceftolozane may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is primarily eliminated via urinary excretion (≥92%) and may require dose adjustments in patients with a creatinine clearance <50 mL/min .

Zukünftige Richtungen

Ceftolozane has established efficacy in clinical trials . A systematic literature review searched online biomedical databases for real-world studies of Ceftolozane for gram-negative infections up to June 2020 . The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used . Furthermore, comparative studies suggest that Ceftolozane offers a successful alternative to standard of care .

Eigenschaften

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQGRLTPBVSFN-TVNHLQOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N12O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027693
Record name Ceftolozane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

CAS RN

936111-69-2
Record name Ceftolozane sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936111692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftolozane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-amino-4-[3-(2-amino-ethyl)-ureido]-2-methyl-2H-pyrazol-1-ylmethyl)-7- { 2-(5-amino-[1,2,4]thiadizol-3-yl)-2-[(Z)-1-carboxy-1-methyl-ethoxyamino]-acetylamino }-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid HSO4-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTOLOZANE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R247U84HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
R Rigo-Bonnin, J Gomez-Junyent, L García-Tejada… - Clinica Chimica …, 2019 - Elsevier
… The stock solutions for ceftolozane were prepared by weighing 5.20 mg of ceftolozane sulfate and dissolving this one in 2 mL water:metanol:DMSO (50:25:25, v/v/v); and for tazobactam, …
Number of citations: 11 www.sciencedirect.com
DJ Cada, J Wageman, DE Baker… - Hospital …, 2015 - journals.sagepub.com
… It is available as a single-dose vial (ceftolozane 1 g [equivalent to ceftolozane sulfate 1.147 g] and tazobactam 0.5 g [equivalent to tazobactam sodium 0.537 g]). The glass vial consists …
Number of citations: 3 journals.sagepub.com
JC Cho, MA Fiorenza, SJ Estrada - … : The Journal of Human …, 2015 - Wiley Online Library
… The chemical name of ceftolozane sulfate is 1H-Pyrazolium, 5-amino-4-[[[(2-aminoethyl)amino]carbonyl]amino]-2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(1-carboxy-1-…
I Los-Arcos, J Burgos, V Falcó… - Expert Opinion on …, 2020 - Taylor & Francis
… An overview of ceftolozane sulfate + tazobactam for treating hospital acquired pneumonia … An overview of ceftolozane sulfate + tazobactam for treating hospital acquired pneumonia …
Number of citations: 3 www.tandfonline.com
SL Parker, S Pandey, FB Sime, J Stuart… - Clinical Chemistry and …, 2021 - degruyter.com
… Ceftolozane and tazobactam were obtained as “Zerbaxa” containing ceftolozane sulfate and tazobactam sodium equivalent to 1 g of ceftolozane and 0.5 g of tazobactam as a …
Number of citations: 4 www.degruyter.com
RS Yang, LK Zhang, R Helmy, T Andreani, Z Liu… - … of Pharmaceutical and …, 2020 - Elsevier
The β-lactam core is a key structure responsible for inducing both IgE-mediated acute-onset hypersensitivity and T-cell-mediated delayed-onset hypersensitivity with penicillins in …
Number of citations: 1 www.sciencedirect.com
DL Hughes - Organic Process Research & Development, 2017 - ACS Publications
… According to the European Public Assessment Report (EPAR), ceftolozane sulfate is manufactured from three starting materials in four stages, which are comprised of a number of …
Number of citations: 23 pubs.acs.org
AK Thabit, Y Hamada, DP Nicolau - American Journal of Health …, 2017 - academic.oup.com
… Ceftolozane–tazobactam is a combination product of a novel β-lactam, ceftolozane sulfate, and the β-lactamase inhibitor tazobactam sodium. A possible explanation for the several …
Number of citations: 6 academic.oup.com
J Martens-Lobenhoffer, M Hinderhofer, U Tröger… - … of Pharmacological and …, 2020 - Elsevier
… This combination is marketed as a pharmaceutical product under the brand name Zerbaxa®, a fixed combination of ceftolozane sulfate and tazobactam sodium equivalent to 1 g …
Number of citations: 8 www.sciencedirect.com
H Ren, CA Strulson, G Humphrey, R Xiang, G Li… - Green …, 2017 - pubs.rsc.org
… The PIX and I 2 system has been successfully applied to the ceftolozane sulfate 2nd generation manufacturing chemistry to reduce palladium in the API resulting from a late stage …
Number of citations: 25 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.